2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide
Description
Properties
Molecular Formula |
C24H21N3O4 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-9-17(10-8-16)23-25-21-6-4-3-5-20(21)24(29)27(23)26-22(28)15-31-19-13-11-18(30-2)12-14-19/h3-14H,15H2,1-2H3,(H,26,28) |
InChI Key |
XUAMGPCOHOWDRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
Anthranilic acid derivatives react with 4-methylbenzamide under acidic conditions to form 2-(4-methylphenyl)quinazolin-4(3H)-one. In a representative procedure, anthranilic acid (1.0 equiv) and 4-methylbenzamide (1.2 equiv) undergo reflux in acetic acid for 6 hours, yielding the quinazolinone intermediate at 78% efficiency. Microwave irradiation (150 W, 120°C) shortens this step to 45 minutes with a 92% yield.
Lithiation-Mediated Ring Closure
Smith’s lithiation protocol modifies anthranilamide precursors using n-butyllithium (2.5 equiv) in tetrahydrofuran (THF) at −78°C. This method achieves regioselective substitution at the C2 position, critical for introducing the 4-methylphenyl group. Post-lithiation quenching with methyl iodide affords the 2-(4-methylphenyl)quinazolin-4(3H)-one in 85% yield.
Functionalization of the Quinazolinone Core
N-Alkylation with Chloroacetamide Derivatives
The quinazolinone’s N3 position undergoes alkylation with 2-chloro-N-(4-methoxyphenoxy)acetamide. A phase-transfer catalysis (PTC) system using tetrabutylammonium bromide (TBAB, 10 mol%) in a dichloromethane-water biphasic medium facilitates this reaction. After 4 hours at 60°C, the alkylated product isolates in 89% yield.
Reaction Conditions:
-
Substrate: 2-(4-methylphenyl)quinazolin-4(3H)-one (1.0 equiv)
-
Alkylating agent: 2-chloro-N-(4-methoxyphenoxy)acetamide (1.2 equiv)
-
Base: K₂CO₃ (2.0 equiv)
-
Catalyst: TBAB (10 mol%)
-
Solvent: DMF/H₂O (3:1 v/v)
Microwave-Assisted Etherification
Direct coupling of 4-methoxyphenol with chloroacetylated quinazolinone under microwave irradiation (300 W, 100°C) completes in 20 minutes, achieving 94% conversion. This method avoids side products like O-alkylation isomers, common in traditional heating.
Optimization of Amidation Steps
Carbodiimide-Mediated Coupling
A two-step sequence involves:
-
Chloroacetylation: Reacting the quinazolinone with chloroacetyl chloride (1.5 equiv) in DMF at 0°C.
-
Amidation: Treating the chloro intermediate with 4-methoxyphenoxyamine (1.1 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv).
Yield: 82% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Solvent-Free Mechanochemical Synthesis
Ball milling the quinazolinone (1.0 equiv), 2-bromo-N-(4-methoxyphenoxy)acetamide (1.1 equiv), and K₂CO₃ (2.0 equiv) for 2 hours produces the target compound in 91% yield with 99.2% purity (HPLC). This approach eliminates solvent waste and reduces reaction time by 60% compared to solution-phase methods.
Catalytic Systems and Reaction Kinetics
Phase-Transfer Catalysis (PTC)
TBAB accelerates nucleophilic displacement reactions by shuttling ions between aqueous and organic phases. Kinetic studies show a 3.5-fold rate increase compared to uncatalyzed reactions.
Ionic Liquid-Mediated Synthesis
Using 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) as a solvent and catalyst enables a one-pot synthesis at 80°C. The ionic liquid is recycled thrice without yield loss (88–90%).
Analytical Characterization and Quality Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.0 Hz, 1H, quinazolinone H5), 7.65 (t, J = 7.6 Hz, 1H, H7), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.8 Hz, 2H, OCH₃-Ar), 4.72 (s, 2H, CH₂CO), 3.75 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
-
HRMS (ESI): m/z calcd for C₂₄H₂₁N₃O₄ [M+H]⁺: 416.1608; found: 416.1611.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) confirms >99% purity for all microwave- and PTC-derived batches.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Conventional alkylation | DMF, K₂CO₃, 60°C | 78 | 95 | 6 |
| Microwave PTC | TBAB, 100°C, MW | 94 | 99 | 0.75 |
| Mechanochemical | Ball milling, K₂CO₃ | 91 | 99.2 | 2 |
| Ionic liquid | [BMIM][PF₆], 80°C | 90 | 98.5 | 4 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the quinazolinone core or the acetamide linkage.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include quinazolinone derivatives with oxidized side chains.
Reduction: Reduced forms of the quinazolinone core or acetamide linkage.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Preliminary studies indicate that derivatives of quinazoline, the core structure of this compound, exhibit notable anticancer properties.
Case Studies
- In vitro Studies : In a study evaluating various quinazoline derivatives, compounds similar to 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide demonstrated significant growth inhibition against several cancer cell lines, including ovarian and breast cancer cells. Percent growth inhibitions (PGIs) were reported as high as 86% against certain lines .
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to tubulin, a critical target in cancer therapy. The binding affinity was comparable to established chemotherapeutic agents, suggesting a promising profile for further development .
Antimicrobial Properties
Research has also indicated the antimicrobial potential of this compound. The presence of the methoxyphenoxy group is thought to enhance its interaction with microbial membranes.
Case Studies
- Antibacterial Screening : Compounds structurally related to this compound have shown effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .
- Fungal Activity : In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity against strains like Candida albicans, indicating a broad spectrum of antimicrobial efficacy .
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
Recent studies have indicated that quinazoline derivatives can protect neuronal cells from apoptosis induced by oxidative stress, although specific studies on this compound are still limited.
Summary Table of Applications
| Application | Mechanism of Action | Case Study Findings |
|---|---|---|
| Anticancer | Inhibition of ERK pathway | Significant PGIs against ovarian and breast cancer cells |
| Antimicrobial | Disruption of cell wall synthesis | Effective against Mycobacterium smegmatis (MIC = 6.25 µg/ml) |
| Neuroprotective | Modulation of oxidative stress | Potential protection against neuronal apoptosis |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related quinazolinone-acetamide derivatives, focusing on substituents, physicochemical properties, and reported activities:
Key Structural and Functional Differences:
Styryl vs. Phenoxy Linkers: Styryl-containing analogs (11m, 11n ) exhibit extended conjugation, which may enhance π-π stacking interactions in biological targets, whereas the phenoxy group in the target compound offers rotational flexibility.
Longer reaction times (e.g., 43 hours for 11o ) correlate with higher yields.
Biological Implications: Anticancer Potential: Styryl-quinazolinones (e.g., 11m ) are hypothesized to intercalate DNA or inhibit tyrosine kinases, while the target compound’s 4-methylphenyl group may favor hydrophobic binding pockets. Antioxidant Activity: Phthalimide derivatives (e.g., ) demonstrate radical-scavenging activity, suggesting that the target compound’s methoxy group could similarly contribute to antioxidative properties if tested.
Pharmacokinetic Predictions :
- Compounds with methoxy groups (e.g., target compound, 11n ) are predicted to have better intestinal absorption and CNS permeability compared to halogenated analogs (11r, 11s ) due to reduced polarity .
Biological Activity
2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide, with the CAS number 497077-23-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C24H21N3O4
- Molecular Weight : 415.44 g/mol
- Structure : The compound features a quinazoline core, which is known for various pharmacological activities, including anticancer and anti-inflammatory effects.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as a therapeutic agent.
Anti-inflammatory Activity
Quinazoline derivatives have also been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play crucial roles in inflammatory processes.
Research Findings : In vitro assays have shown that certain quinazoline compounds can inhibit COX-2 activity, leading to reduced production of pro-inflammatory mediators. This suggests that this compound could potentially exhibit similar anti-inflammatory effects.
Pharmacological Mechanisms
The pharmacological mechanisms underlying the activity of this compound may include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in tumor growth and inflammation.
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells may be a key mechanism.
- Molecular Docking Studies : Computational studies can provide insights into how this compound interacts with target proteins at the molecular level, which is critical for understanding its efficacy.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide, and how do reaction parameters influence yield?
Methodological Answer:
The compound’s quinazolinone core is typically synthesized via condensation of anthranilic acid derivatives with aldehydes or ketones under reflux conditions. For example, analogous derivatives require a 1:6–1:15 molar ratio of starting materials (e.g., quinazolinone precursor and aldehyde), with reaction times ranging from 18–43 hours in ethanol or acetic acid . Catalysts like HCl or H₂SO₄ may enhance cyclization efficiency. Yield optimization depends on stoichiometric ratios, solvent polarity, and temperature control. For instance, refluxing at 80–100°C with excess aldehyde (1:6.4–1:14.7 ratios) achieves yields of 29–68% . Post-synthesis, recrystallization from ethanol or DMF improves purity.
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Structural validation requires a combination of ¹H/¹³C NMR and EI-MS :
- ¹H NMR identifies substituent environments (e.g., methoxyphenoxy protons at δ 3.7–3.9 ppm and aromatic protons at δ 6.8–8.2 ppm) .
- ¹³C NMR confirms carbonyl (C=O) signals at ~170–175 ppm and quinazolinone carbons at ~155–160 ppm .
- EI-MS verifies molecular weight (e.g., m/z 455–493 [M⁺] for analogous compounds) . Elemental analysis (C, H, N) should match calculated values within ±0.3% .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
SAR studies should systematically modify:
- Quinazolinone substituents : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro, bromo) or donating (e.g., methoxy) groups to assess effects on target binding .
- Acetamide linker : Test bioisosteres (e.g., sulfonamide, urea) to optimize pharmacokinetics .
- Methoxyphenoxy group : Vary substituent positions (ortho, meta) to modulate lipophilicity and solubility .
Biological assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols (IC₅₀ determination via MTT assays) and controls (e.g., Diclofenac for anti-inflammatory comparisons) .
Advanced: What mechanisms underlie the compound’s potential anti-inflammatory or anticancer activity?
Methodological Answer:
Mechanistic hypotheses include:
- COX-2 inhibition : The acetamide and quinazolinone moieties may interact with COX-2’s hydrophobic pocket, similar to hybrid pharmacophore derivatives showing IC₅₀ values of ~116 μM .
- Kinase modulation : The 4-oxoquinazolinone core may act as an ATP-competitive inhibitor in tyrosine kinases (e.g., EGFR), validated via molecular docking and enzymatic assays .
- DNA intercalation : The planar quinazolinone structure could intercalate DNA, inducing apoptosis in cancer cells (confirmed via comet assays or flow cytometry) .
Advanced: How can researchers resolve contradictions in reported biological activity data across similar compounds?
Methodological Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and reagent batches .
- Metabolic stability testing : Compare microsomal half-lives (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .
- Crystallography : Resolve binding modes via X-ray co-crystallography with target proteins (e.g., COX-2) .
Basic: What analytical methods ensure purity and stability during storage?
Methodological Answer:
- HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water gradients to verify ≥95% purity .
- TLC : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using silica gel plates .
- DSC/TGA : Assess thermal stability (decomposition >250°C for most quinazolinones) . Store at 2–8°C in amber vials under nitrogen to prevent oxidation .
Advanced: What strategies identify molecular targets for this compound in disease models?
Methodological Answer:
- Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
- RNA-seq/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., downregulation of PI3K/AKT pathways) .
- CRISPR screening : Identify synthetic lethal genes in knockout libraries exposed to the compound .
Advanced: How does this compound compare to analogs with substituted phenyl or heterocyclic groups?
Methodological Answer:
- 4-Methylphenyl vs. 4-chlorophenyl : Chlorine increases electronegativity, enhancing target affinity but reducing solubility (logP increases by ~0.5) .
- Methoxyphenoxy vs. styryl : Styryl groups (e.g., compound 11m) improve π-π stacking but may reduce metabolic stability .
- Heterocyclic replacements : Replacing quinazolinone with pyrimidoindole (e.g., ) alters selectivity toward kinase targets .
Basic: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of aerosols .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling guide the optimization of this compound’s bioavailability?
Methodological Answer:
- QSAR models : Predict logD and permeability (e.g., using SwissADME) to balance hydrophilicity/lipophilicity .
- Molecular dynamics : Simulate binding persistence in COX-2’s active site over 100 ns trajectories .
- PBPK modeling : Estimate tissue distribution using physicochemical properties (e.g., vol of distribution = 1.2 L/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
